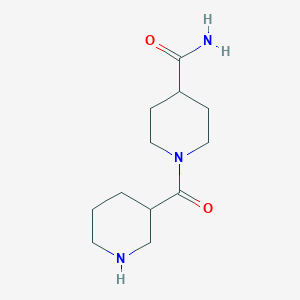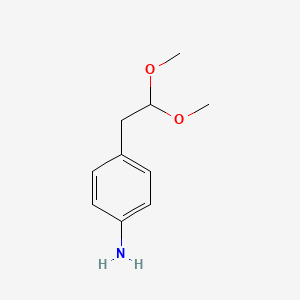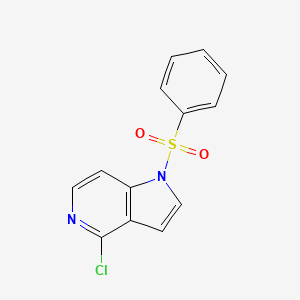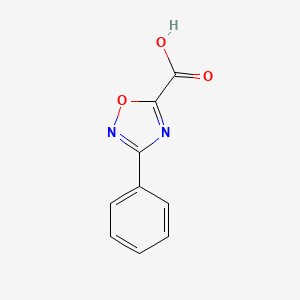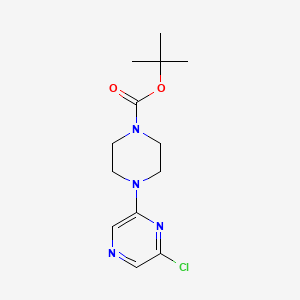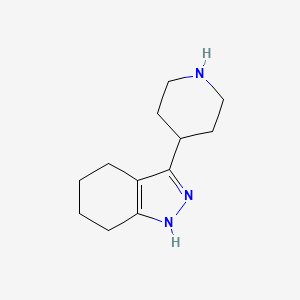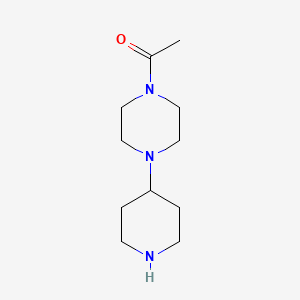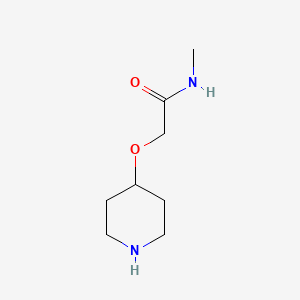![molecular formula C10H14N2 B1356895 2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine CAS No. 518051-96-2](/img/structure/B1356895.png)
2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine” is used in the manufacture of the antihypertensive drug Benazepril .
Synthesis Analysis
A solid-phase strategy has been developed for the synthesis of di- and trisubstituted benzazepine derivatives. The process involves the synthesis of 5-Amino-1-tert-butoxycarbonyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine and 5-amino-1-tert-butoxycarbonyl-7-bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine G-protein coupled receptor-targeted (GPCR-targeted) scaffolds in a six-step solution-phase process .Molecular Structure Analysis
The molecular formula of “2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine” is C10H13N . The IUPAC name is 2,3,4,5-tetrahydro-1 H -1-benzazepine .Chemical Reactions Analysis
Tertiary enamides underwent successively Knoevenagel reaction with different active methylene compounds and intramolecular Michael addition under the sequential catalysis of proline and AlCl3 to afford diverse 2,3,4,5-tetrahydro-1H-azepine derivatives in high yields .Physical And Chemical Properties Analysis
The molecular weight of “2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine” is 147.22 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 0 .Applications De Recherche Scientifique
Nitric Oxide Synthase Inhibitors
A novel class of 1,7-disubstituted 2,3,4,5-tetrahydro-1H-benzo[b]azepine derivatives was designed as human nitric oxide synthase (NOS) inhibitors. These derivatives, particularly potent inhibitors like 17, 18, 25, (±)-39, and (±)-40, showed high selectivity for human neuronal NOS. Their potential therapeutic applications, including a significant role in neuropathic pain management, were demonstrated in an in vivo spinal nerve ligation model and various in vitro safety pharmacology studies (Annedi et al., 2012).
Solid-Phase Synthesis of Benzazepine Derivatives
A solid-phase strategy was developed for synthesizing di- and trisubstituted benzazepine derivatives. Using this method, 5-amino-1-tert-butoxycarbonyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine and similar G-protein coupled receptor-targeted scaffolds were efficiently synthesized and functionalized. The strategy proved effective for preparing a pilot library of di- and trisubstituted benzazepines in high purity, showcasing its utility in drug discovery and development (Boeglin et al., 2007).
Synthetic Procedures for Benzazepine Derivatives
A multi-step synthetic procedure was developed to prepare various 2,3,4,5-tetrahydro-1H-benzazepine derivatives. This process involved condensation, reduction, and cyclization reactions, leading to a range of target compounds. The biological activities of these compounds were also briefly explored, indicating their potential in pharmacological research (Bobowski et al., 1979).
Synthesis of Polyheterocyclic Systems
2-Amino-6-(4-methylphenylsulphonyl)-5,6-dihydro-4H-benzo[b]thieno[3,2-d] azepin-1-yl cyanide underwent annelation reactions to yield compounds with novel heterocyclic structures. These compounds, obtained through nucleophilic displacement reactions, demonstrated the versatility of 2,3,4,5-tetrahydro-1H-benzo[b]azepine in synthesizing complex polyheterocyclic systems with potential biological activity (Venkateswarlu & Sunkaraneni, 2005).
Synthesis of Novel Tetrahydrobenzazepine Derivatives
A concise and efficient method was reported for synthesizing novel tetrahydro-1H-benzo[b]azepine-2-carboxylic acids and tricyclic tetrahydro-1-benzazepines. This approach utilized 2-(allylaryl)glycinates to create key intermediates, which were then hydrolyzed or converted into tricyclic target compounds. This synthesis pathway highlights the compound's potential in creating pharmacologically relevant structures (Guerrero et al., 2020).
Propriétés
IUPAC Name |
2,3,4,5-tetrahydro-1H-1-benzazepin-8-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c11-9-5-4-8-3-1-2-6-12-10(8)7-9/h4-5,7,12H,1-3,6,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIPUMXQKNWUSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2=C(C1)C=CC(=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

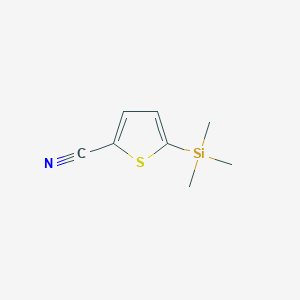

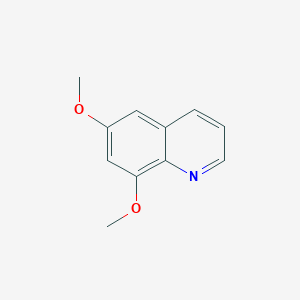
![5-[2-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1356826.png)

